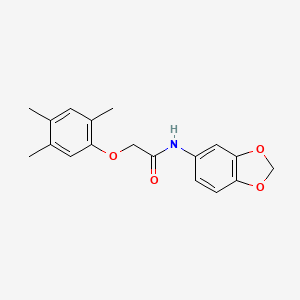

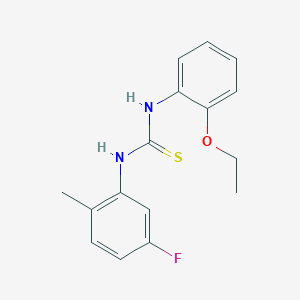

![molecular formula C16H13FN4OS B5885129 N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a derivative of 1,3,4-thiadiazole. The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol-2-yl moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

Hydrazonoyl halides are a large group of compounds that have the characteristic functional group –C (X):NNH–. These compounds have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications that make these chemicals an interesting group in medicinal chemistry . They are also known for their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea:

Antimicrobial Activity

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a variety of bacterial and fungal strains. The compound’s unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. It has been found to induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting the proliferation of tumor cells. This makes it a valuable compound for further investigation in cancer therapy .

Anti-inflammatory Effects

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea has been studied for its anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory diseases like arthritis .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, which is useful in drug development. By targeting specific enzymes, it can modulate biochemical pathways and treat diseases related to enzyme dysfunction.

Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects Antioxidant Activity : Antiviral Applications : Agricultural Uses : Neuroprotective Effects : Enzyme Inhibition

作用机制

Target of Action

N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and other proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes or receptors. This binding can inhibit or activate the target proteins, leading to alterations in their normal function. For instance, if the target is a kinase, the compound may inhibit its activity, thereby preventing the phosphorylation of downstream substrates .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and signal transduction. By modulating the activity of key proteins within these pathways, the compound can induce cell cycle arrest, promote apoptosis, or alter cellular responses to external signals. These changes can have downstream effects such as reduced cell proliferation or increased cell death .

Pharmacokinetics

The pharmacokinetics of N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and the duration of its therapeutic effects .

安全和危害

未来方向

The future directions for research on “N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable potential for the development of new therapeutic agents .

属性

IUPAC Name |

1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4OS/c1-10-5-7-13(8-6-10)18-15(22)19-16-21-20-14(23-16)11-3-2-4-12(17)9-11/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTFZKOIMVDCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

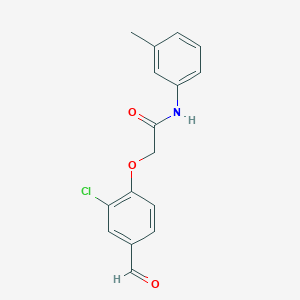

![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)

![3-(allyloxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5885070.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)

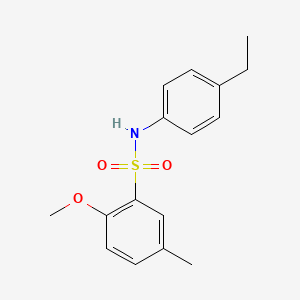

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5885094.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)

![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)

![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)

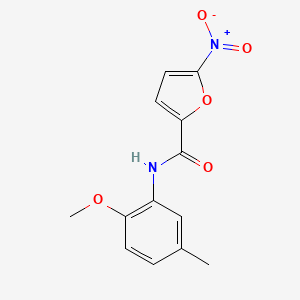

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)